1,3-Dioxolane-4-propanal, 2,2-dimethyl-
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Overview
Description
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is an organic compound with the molecular formula C7H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. One method involves the solvent-free green synthesis where organic acid serves as a catalyst, substituting inorganic acid. The raw material glycerol is used due to its low price and toxicity. The process does not require solvents, and the main byproducts can be directly separated during synthesis .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- often involves the use of aluminum isopropoxide as a catalyst. The acetone used in the process functions both as a solvent and an oxidant, resulting in a yield of approximately 73.4% .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1,3-Dioxolane-4-propanal, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a solvent and a co-monomer in polyacetals.
Biology: Utilized in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of polymers and as a protecting group for carbonyl compounds.
Mechanism of Action
The mechanism by which 1,3-Dioxolane-4-propanal, 2,2-dimethyl- exerts its effects involves the formation of a stable five-membered ring structure. This ring structure can interact with various molecular targets and pathways, depending on the specific application. For example, in polymer chemistry, it acts as a co-monomer, forming stable polymer chains .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the dimethyl and propanal groups.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Similar in structure but with a methanol group instead of a propanal group.
Uniqueness
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is unique due to its specific functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
HLPAUCHFDOXHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCC=O)C |
Origin of Product |
United States |
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